molecular formula C20H22N4O2S2 B2424999 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 2034546-82-0

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2424999
CAS No.: 2034546-82-0
M. Wt: 414.54
InChI Key: WKTOEVMIYRYISB-UHFFFAOYSA-N
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Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide (CAS 2034546-82-0) is a high-purity chemical reagent with a molecular formula of C20H22N4O2S2 and a molecular weight of 414.54 g/mol . This complex organic compound features a distinctive molecular architecture, incorporating a 3,5-dimethylpyrazole ring, a thiophene moiety, and an oxalamide linker, making it a valuable scaffold in medicinal chemistry and drug discovery research . The presence of the pyrazole core is of significant interest, as N-pyrazole derivatives are widely recognized for their diverse chemical and pharmaceutical properties, including documented insecticidal and antifungal activities in related compounds . The oxalamide functional group is known for its excellent coordination abilities, suggesting potential utility in the development of ligands for various applications . This product is supplied for non-human research purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or veterinary applications. Researchers can leverage this compound as a key intermediate or lead structure in the synthesis of novel molecules, particularly for probing biological pathways and structure-activity relationships (SAR). Its structural features, including hydrogen bond donors and acceptors, contribute to its potential for targeted biomolecular interactions . For detailed pricing and availability in quantities ranging from 1mg to 100mg, please submit a formal inquiry.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c1-13-9-14(2)24(23-13)18(15-7-8-28-12-15)11-21-19(25)20(26)22-16-5-4-6-17(10-16)27-3/h4-10,12,18H,11H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTOEVMIYRYISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)C3=CSC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which may contribute to its diverse pharmacological properties.

  • Molecular Formula : C17H19N5O3S
  • Molecular Weight : 373.43 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Research indicates that it may interact with specific molecular targets, including ion channels such as TRPM8, which are involved in thermosensation and pain pathways. This suggests potential applications in pain management and related disorders .

Antimicrobial Activity

Preliminary studies have shown that compounds containing pyrazole and thiophene rings exhibit antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial Strain Inhibition Zone (mm) Standard Drug Comparison
Staphylococcus aureus15Ampicillin
Escherichia coli18Norfloxacin
Pseudomonas aeruginosa12Ciprofloxacin

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

Concentration (µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
106176
207582

This activity is comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential therapeutic value .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been suggested that the compound may exert antioxidant effects, which could protect neuronal cells from oxidative stress .

Case Studies

Several case studies have documented the efficacy of this compound in various biological models:

  • In Vivo Model for Pain Management : In a rat model of neuropathic pain, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
  • Inflammation Model : In a carrageenan-induced paw edema model, the compound demonstrated a dose-dependent reduction in swelling, supporting its anti-inflammatory potential.

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with the preparation of heterocyclic intermediates (e.g., pyrazole and thiophene derivatives) followed by coupling via oxalamide linkages. Critical steps include cyclization of thiophene derivatives with hydrazine/hydrazones and amide bond formation under anhydrous conditions. Optimization focuses on solvent selection (e.g., tetrahydrofuran for moisture-sensitive steps), temperature control (reflux conditions), and catalyst use to enhance yield and purity .

Q. Which spectroscopic and analytical techniques are essential for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent connectivity and stereochemistry. Mass Spectrometry (MS) confirms molecular weight and purity, while Infrared (IR) spectroscopy identifies functional groups like amides and thiophene rings. High-Performance Liquid Chromatography (HPLC) may be used to assess purity thresholds (>95%) for pharmacological studies .

Q. How do the pyrazole and thiophene moieties influence the compound's physicochemical properties?

The 3,5-dimethylpyrazole ring enhances metabolic stability via steric hindrance, while the thiophene moiety contributes to π-π interactions with biological targets. The oxalamide linker provides hydrogen-bonding capacity, influencing solubility and bioavailability. Computational modeling (e.g., LogP calculations) can predict lipophilicity and membrane permeability .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon/nitrogen) at -20°C in airtight containers to prevent oxidation of the methylthio group and hydrolysis of the oxalamide bond. Periodic purity checks via HPLC or TLC are advised for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Systematic derivatization of the pyrazole (e.g., substituent halogenation) and thiophene (e.g., sulfone substitution) moieties can modulate electronic and steric properties. Biological assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking simulations identify critical interactions. For example, replacing the 3-(methylthio)phenyl group with fluorinated analogs may enhance affinity for cysteine-rich targets .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays) and ensure batch-to-batch consistency via rigorous analytical profiling (NMR, MS). Cross-study comparisons should account for solvent effects (e.g., DMSO concentration) on compound solubility .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Use hepatic microsome assays (human/rodent) to assess cytochrome P450-mediated degradation. Ames tests and zebrafish embryo toxicity models screen for mutagenicity and acute toxicity. Metabolite identification via LC-MS/MS guides structural modifications to reduce reactive intermediates .

Q. What strategies mitigate synthetic challenges in scaling up production for in vivo studies?

Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization steps) to improve safety and yield. Purification via recrystallization or column chromatography should be optimized for solvent efficiency. Process Analytical Technology (PAT) monitors critical quality attributes (CQAs) in real-time .

Notes

  • Contradictions in biological data require rigorous validation via orthogonal methods.
  • Advanced questions emphasize mechanistic and methodological depth, aligning with preclinical drug development workflows.

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